methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate
Overview
Description
methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired thiazine compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate involves its interaction with biological targets through hydrogen bonding and π–π interactions. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure but differ in the position and nature of substituents.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur in the thiazine ring.
Uniqueness: methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis further distinguish it from similar compounds .
Properties
IUPAC Name |
methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-11-5(10)3-2-4(9)8-6(7)12-3/h2H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBGVSSWFUHSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C(S1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308414 | |
Record name | ST51025124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16238-33-8 | |
Record name | NSC203844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST51025124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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